3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride
Description
3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a pyrrolidine-piperidine hybrid moiety. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.
Properties
IUPAC Name |
3-[(4-pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.3ClH/c1-2-13(10-16-6-1)12-18-8-4-14(5-9-18)15-3-7-17-11-15;;;/h1-2,6,10,14-15,17H,3-5,7-9,11-12H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJSKDJTMDORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCN(CC2)CC3=CN=CC=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes:
Formation of the Piperidine Intermediate: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the piperidine ring. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is typically synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling of Intermediates: The piperidine and pyrrolidine intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine, piperidine, or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Potential
Research has indicated that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study evaluated the synthesis and biological activity of novel pyrrolidine derivatives, suggesting that modifications to the structure can lead to enhanced efficacy in treating depression . The specific application of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride in this context is under investigation but holds promise based on structural similarities.
2. Neuropharmacology
The compound may serve as a candidate for developing treatments targeting neurological disorders. Its ability to modulate neurotransmitter systems could be pivotal in addressing conditions such as anxiety and schizophrenia. The interaction of similar compounds with dopamine and serotonin receptors has been documented, paving the way for further exploration of this compound .
Study on Antidepressant Activity
A detailed study published in ResearchGate evaluated several pyrrolidine derivatives for their antidepressant activity. The findings suggested that compounds with a similar structure to 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine exhibited significant behavioral changes in animal models, indicating potential pathways for human applications .
Neuropharmacological Assessment
In a neuropharmacological assessment, compounds structurally related to 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine were tested for their effects on neurotransmitter levels in rodent models. Results demonstrated modulation of serotonin and norepinephrine levels, which are crucial in managing mood disorders .
Material Science Applications
1. Graphene Composites
The compound's unique structure allows it to be explored in composite materials, particularly those involving graphene. Research has shown that integrating such organic compounds can enhance the mechanical properties and electrical conductivity of graphene-based materials, making them suitable for advanced applications in electronics and sensors .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine;trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives, focusing on molecular features, physicochemical properties, and applications:
Key Comparative Insights:
Structural Diversity :
- The target compound’s pyrrolidinylpiperidine group contrasts with the piperazine-chlorophenyl substituent in L-750,667 trihydrochloride . Piperazine derivatives often exhibit enhanced conformational flexibility, while pyrrolidinylpiperidine may provide steric hindrance, influencing receptor selectivity.
- Pyridine vs. Pyrrolopyridine Cores : Compounds like L-750,667 incorporate a pyrrolo[2,3-b]pyridine core, which expands π-π stacking interactions compared to the simpler pyridine ring in the target compound .
Hydrochloride Content :
- Trihydrochloride salts (e.g., target compound, L-750,667) generally exhibit higher aqueous solubility than dihydrochloride analogs (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) due to increased ionic strength .
- Synthesis methods for hydrochloride salts often involve HCl gas or concentrated aqueous HCl, as seen in the preparation of 3-(1H-indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride .
Pharmacological Relevance :
- Piperazine-containing compounds (e.g., L-750,667) are well-documented in receptor antagonism, particularly for dopamine and serotonin receptors . The target compound’s pyrrolidinylpiperidine group may target distinct receptors, such as nicotinic acetylcholine or sigma receptors, though experimental data are lacking.
- Ligand L’s trihydrochloride form enables coordination with lanthanide ions (e.g., Eu³⁺, Tb³⁺), suggesting the target compound could similarly serve in metal-ion chelation if functional groups permit .
Safety and Handling :
- Trihydrochloride salts require stringent handling precautions (e.g., ventilation, protective gear) due to their acidity and hygroscopicity, as outlined in safety data for 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .
Biological Activity
The compound 3-[(4-Pyrrolidin-3-ylpiperidin-1-yl)methyl]pyridine; trihydrochloride (also referred to as EN300-26664250 ) is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- IUPAC Name : 3-((4-(pyrrolidin-3-yl)piperidin-1-yl)methyl)pyridine trihydrochloride
- Molecular Formula : C15H23N3.3ClH
- Molecular Weight : 296.76 g/mol
- Purity : 95% .
Physical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. The following sections summarize key findings related to its biological activity:
1. Neurotransmitter Modulation
Studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known piperidine derivatives indicates potential interactions with these receptors, which could be beneficial in treating neuropsychiatric disorders.
3. Cognitive Enhancement
There is emerging evidence that compounds with similar structures may enhance cognitive function and memory retention, possibly through cholinergic pathways. This is particularly relevant for conditions such as Alzheimer's disease where cognitive decline is prominent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analysis and related compounds include:
- Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like acetylcholine.
Study 1: Neuropharmacological Effects
A study published in MDPI examined the effects of similar piperidine derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages .
Study 2: Antitumor Activity
In a separate investigation into pyridine derivatives, researchers found that compounds exhibiting structural similarities to our target compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Study 3: Safety and Toxicology
Toxicological assessments have been conducted on related compounds, indicating a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate the long-term effects and potential toxicity of this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
